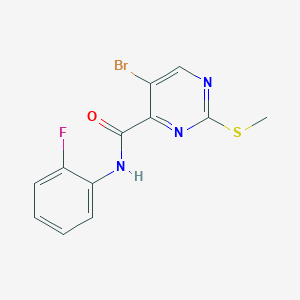![molecular formula C22H14N2O3S B2939751 3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-66-3](/img/structure/B2939751.png)
3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a thiophenyl group, a chromeno group, and a pyrimidinedione group . These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving condensation, cyclization, and substitution reactions . The exact methods would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of multiple ring systems .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzyl group might undergo electrophilic aromatic substitution, while the pyrimidinedione group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability might be influenced by the arrangement of its ring systems .Aplicaciones Científicas De Investigación
Cancer Research
Compounds with a similar structure have been evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 and HCT116 . This suggests potential applications in developing treatments or studying the mechanisms of cancer.
Antibacterial Activity
Derivatives of thiophene, which is part of the compound’s structure, have shown excellent antibacterial activities against both Gram-positive and Gram-negative bacteria . This indicates a possible use in creating new antibiotics or studying bacterial resistance.
Nuclear Morphology Studies
Some compounds have been used to induce nuclear features like chromatin fragmentation and condensation, which are important for understanding cell death mechanisms and could be useful in apoptosis research .
Material Science
Thiophene derivatives are used in material science for applications such as corrosion inhibitors of metals and in the fabrication of light-emitting diodes (LEDs) . The compound could potentially be explored for similar uses.
Medicinal Chemistry
Thiophene and its derivatives are crucial in medicinal chemistry for creating combinatorial libraries and searching for lead molecules with therapeutic importance . They show a range of activities including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor effects.
Drug Design
Similar structures have been used in scaffold hopping methods to develop novel inhibitors for targets like PI3Kα/mTOR, which are important in cancer therapy . The compound could be investigated for its potential as a drug scaffold.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c25-19-15-9-4-5-10-16(15)27-21-18(19)22(26)24(13-14-7-2-1-3-8-14)20(23-21)17-11-6-12-28-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIHORDLXULKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

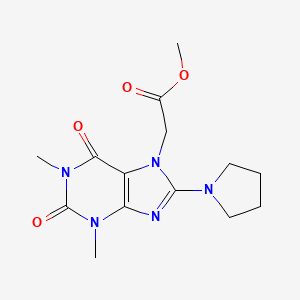
![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)
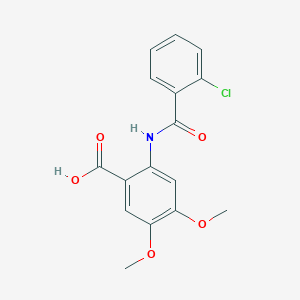
![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)
![6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2939676.png)

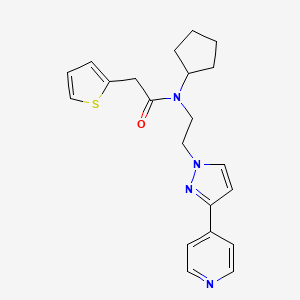
![8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2939682.png)
![N-(4-isopropylphenyl)-2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2939684.png)
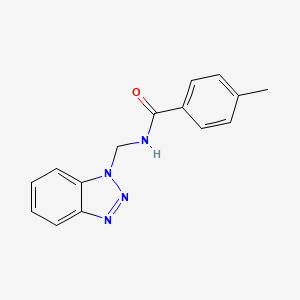
![(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol](/img/structure/B2939687.png)
![N-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2939689.png)
